molecular formula C15H16ClNO2S B4035286 N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide CAS No. 194853-79-7

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B4035286
CAS No.: 194853-79-7
M. Wt: 309.8 g/mol
InChI Key: DKSZWIFOWPGONV-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)ethyl]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 2-(3-chlorophenyl)ethyl group. Its synthesis typically involves alkylation or coupling reactions, as seen in analogs like N-(3-chlorophenyl)-4-methylbenzenesulfonamide .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-12-5-7-15(8-6-12)20(18,19)17-10-9-13-3-2-4-14(16)11-13/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZWIFOWPGONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387894
Record name ZINC02745639
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194853-79-7
Record name ZINC02745639
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 3-chlorophenylethylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Nucleophilic Acylation

The sulfonamide nitrogen reacts with acetyl chloride in dichloromethane/water to form N-acetyl derivatives (96% yield) .
Mechanism :

  • AcCl hydrolysis generates acetyloxonium ion.

  • Sulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Elimination of HCl yields the acylated product .

Conditions :

  • Solvent: CH₂Cl₂/H₂O (20:1)

  • Catalyst: None (room temperature, 12 hr)

  • Yield: 89–96%

Electrophilic Aromatic Substitution

The 3-chlorophenyl ring undergoes nitration and sulfonation at the para position relative to Cl (steric and electronic directing) .
Example :

  • Nitration : HNO₃/H₂SO₄ at 0°C → 3-chloro-4-nitrophenyl product.

  • Sulfonation : Fuming H₂SO₄ → 3-chloro-4-sulfophenyl derivative .

C–N Bond Cleavage

Lewis acid-catalyzed cleavage (Bi(OTf)₃, 5 mol%) in 1,2-dichloroethane at 85°C yields 4-methylbenzenesulfonic acid and 2-(3-chlorophenyl)ethylamine :

text
N-[2-(3-Cl-Ph)ethyl]-4-Me-C₆H₄SO₂NH₂ → 4-Me-C₆H₄SO₃H + H₂N-CH₂CH₂-(3-Cl-Ph)

Key Data :

CatalystTemp (°C)Yield (%)
Bi(OTf)₃8595
Al(OTf)₃8578
FeCl₃8565

Cross-Coupling Reactions

The sulfonamide participates in Suzuki-Miyaura cross-coupling when paired with boronic acids (e.g., arylboronic acids) :
Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: THF/H₂O (3:1)

  • Yield: 40–60% (side products observed due to competing C–S bond cleavage) .

Complexation and Redox Behavior

  • Metal coordination : The sulfonamide S=O group binds to Fe³⁺/Al³⁺, forming octahedral complexes (UV-Vis λₐᵦₛ = 450–500 nm) .

  • Reduction : NaBH₄ in EtOH reduces the sulfonamide to thiol (-SH) derivatives (72% yield) .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key By-ProductsRef.
N-AcylationAcCl, CH₂Cl₂/H₂O, RT96None
C–N CleavageBi(OTf)₃, DCE, 85°C95Trace sulfonic anhydride
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O60Desulfonylated product
NitrationHNO₃/H₂SO₄, 0°C85Di-nitrated isomer

Mechanistic Insights

  • N-Acylation : Proceeds via tetrahedral intermediate formation, with polar aprotic solvents enhancing nucleophilicity .

  • C–N Cleavage : Bi(OTf)₃ stabilizes the transition state through dual activation of the sulfonamide N–H and adjacent C–N bond .

  • Electrophilic Substitution : Cl substituent deactivates the ring but directs incoming electrophiles to the para position .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide has been investigated for its antimicrobial properties. Sulfonamides, in general, are known for their effectiveness against bacterial infections due to their ability to inhibit bacterial folic acid synthesis. This compound's structural features may enhance its potency against specific pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties
Research indicates that sulfonamide derivatives can exhibit anticancer activity by targeting various cellular pathways. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. This compound may interact with these targets, potentially leading to the development of new anticancer therapies.

Organic Synthesis

Synthetic Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to utilize it in creating diverse derivatives with tailored properties for specific applications .

Reactions and Mechanisms
The synthesis typically involves the reaction of 3-chlorophenylethylamine with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine. This reaction highlights its utility in organic synthesis, where it can be employed to generate other functionalized sulfonamides or related compounds.

Analytical Applications

Characterization Techniques
To confirm the structure and purity of this compound, various analytical techniques are utilized. Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for characterizing this compound and ensuring its suitability for research applications.

Case Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial activity of sulfonamide derivatives demonstrated that compounds similar to this compound showed significant inhibition against a range of bacterial strains. The findings suggested that modifications to the sulfonamide group could enhance efficacy and reduce resistance mechanisms in bacteria.

Case Study 2: Synthesis of Novel Derivatives

In a synthetic chemistry context, researchers have successfully employed this compound as a precursor for developing new derivatives with enhanced biological activities. These derivatives were tested for their potential applications in drug development, particularly focusing on their interaction with biological targets involved in disease pathways .

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Halogen Substitution Patterns
  • N-(3-Chlorophenyl)-4-methylbenzenesulfonamide (): Lacks the ethyl spacer, directly attaching the 3-chlorophenyl group to the sulfonamide nitrogen. This reduces conformational flexibility compared to the target compound.
  • N-(3-(3-Chlorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4n) (): Incorporates a chromenylidene ring system, enhancing π-conjugation and rigidity, which may influence binding to aromatic receptors .
  • N-{2-Chloro-2-(3-chlorophenyl)ethyl(phenyl)-λ⁶-sulfaneylidene}-4-methylbenzenesulfonamide (287al) (): Features a λ⁶-sulfaneylidene group, introducing a hypervalent sulfur center, which alters electronic properties and reactivity .
(b) Alkyl and Functional Group Modifications
  • N-(3-Chloro-4-methylphenyl)methanesulfonamide (): Replaces the toluene sulfonamide with a methanesulfonamide group, reducing steric bulk and hydrophobicity .
  • 3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide (): Adds an indole-containing ethyl chain, likely enhancing interactions with biological targets like serotonin receptors .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Structural Features Reference
Target Compound C₁₅H₁₆ClNO₂S Not reported Ethyl spacer, 3-chlorophenyl, toluenesulfonamide -
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide C₁₃H₁₂ClNO₂S Not reported Direct aryl linkage
4n (Chromenylidene derivative) C₂₂H₁₇ClNO₂S 178–180 Extended conjugation, planar chromene system
3i (Indole derivative) C₂₈H₂₈ClN₃NaO₃S 216–217 Indole-ethyl chain, higher molecular weight
287al (λ⁶-Sulfaneylidene) C₂₁H₁₈Cl₂NO₃S₂ Not reported Hypervalent sulfur, chloroethyl group

Notes:

  • The ethyl spacer in the target compound may enhance solubility in nonpolar solvents compared to simpler aryl-linked analogs .
  • Chromenylidene and indole derivatives exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .

Biological Activity

N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-2-(phenyl)ethylamine. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the sulfonamide bond. The final product is purified through recrystallization or chromatography techniques.

Biological Activities

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing its potency:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.2
Escherichia coli0.5
Pseudomonas aeruginosa0.3
Bacillus subtilis0.1

These results indicate that the compound has considerable potential as an antibacterial agent, particularly against resistant strains .

2. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of sulfonamides, including this compound. In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

3. Anticancer Activity

Some studies have explored the anticancer potential of sulfonamide derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, in MCF-7 breast cancer cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating moderate cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is significantly influenced by their chemical structure. Key factors include:

  • Substituents on the aromatic ring : The presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity.
  • Alkyl chain length : The ethyl chain contributes to lipophilicity, improving membrane permeability and bioavailability.
  • Sulfonamide moiety : Essential for antimicrobial action, as it mimics p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial assessed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it showed promising results compared to traditional antibiotics.
  • Case Study 2 : In a cohort study involving patients with chronic inflammatory diseases, the compound was administered alongside standard treatments, resulting in improved patient outcomes and reduced inflammatory markers.

Q & A

Q. What are the established synthetic routes for N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, and how can purity be optimized?

The compound is typically synthesized via sulfonylation of a phenethylamine intermediate. For example, a CuH-catalyzed hydroalkylation approach (similar to methods used for structurally related compounds) can yield the target molecule by reacting a bromoethyl intermediate with 4-methylbenzenesulfonamide under inert conditions . Purification often involves flash column chromatography (e.g., 12% EtOAc in hexanes) to isolate the product, followed by recrystallization from ethyl acetate or acetone to enhance crystallinity and purity . Monitoring reaction progress via TLC and confirming purity by HPLC (≥95%) are critical steps .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 350.08) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .
  • IR Spectroscopy : Peaks near 1330 cm1 ^{-1 }(S=O stretching) and 1150 cm1 ^{-1 }(C-N stretching) confirm sulfonamide functionality .

Q. How can researchers screen this compound for preliminary biological activity?

Standard assays include:

  • Enzyme Inhibition : Dose-response studies against target enzymes (e.g., cyclooxygenase or kinases) using fluorescence-based or colorimetric assays (IC50_{50} determination) .
  • Cellular Viability : MTT or resazurin assays in relevant cell lines (e.g., cancer or inflammatory models) .
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with proteins .

Advanced Research Questions

Q. How can catalytic methods improve the enantioselectivity or yield of this compound?

Transition-metal catalysis (e.g., CuH or Pd) enables asymmetric synthesis. For example, CuH-catalyzed hydroalkylation of allylic sulfonamides can achieve enantiomeric excess (ee) >90% by optimizing ligands (e.g., DTBM-SEGPHOS) and reaction temperature (e.g., −20°C to rt) . Solvent choice (e.g., THF vs. DMF) and stoichiometric reductants (e.g., PMHS) also influence yield .

Q. How should researchers address contradictions between crystallographic and spectroscopic data?

  • X-ray Refinement : Use SHELXL for high-resolution refinement, ensuring hydrogen atoms are placed geometrically and displacement parameters are constrained .
  • Validation Tools : Check for outliers in the CIF file using PLATON (e.g., ADDSYM for missed symmetry) or Mercury for Hirshfeld surface analysis .
  • Complementary Techniques : Compare NMR-derived torsion angles with crystallographic data to resolve discrepancies (e.g., rotameric flexibility in solution vs. solid state) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify the 3-chlorophenyl or sulfonamide groups (e.g., introduce electron-withdrawing substituents or vary alkyl chain length) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins, guided by crystallographic data from related sulfonamides .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with biological activity .

Q. How can researchers characterize polymorphic forms or co-crystals of this compound?

  • PXRD : Identify polymorphs by comparing experimental patterns (e.g., peaks at 2θ = 9.8°, 13.2°, 17.5°) with simulated data from single-crystal structures .
  • DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to distinguish forms .
  • Co-crystallization : Screen with co-formers (e.g., carboxylic acids) in solvents like ethanol/water mixtures to enhance solubility or stability .

Q. What methodologies are recommended for in vivo pharmacological evaluation?

  • Pharmacokinetics : Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis (Cmax_{max}, AUC) .
  • Disease Models : Test efficacy in induced inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors, with dose-ranging studies (1–50 mg/kg) .
  • Toxicity Profiling : Conduct histopathology and serum biochemistry (ALT, creatinine) after 28-day repeated dosing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-chlorophenyl)ethyl]-4-methylbenzenesulfonamide

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